N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure combines a thiophene ring substituted with a furan-3-yl group, linked via an ethyl chain to a propanamide moiety modified with a phenylsulfonyl group. This sulfonyl group enhances metabolic stability and may influence binding affinity in biological systems.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c21-19(10-13-26(22,23)17-4-2-1-3-5-17)20-11-8-16-6-7-18(25-16)15-9-12-24-14-15/h1-7,9,12,14H,8,10-11,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVPSNWDIQBJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions involving sulfonylation and amide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide involves its interaction with molecular targets through its functional groups. The furan and thiophene rings can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related analogs, focusing on their synthesis, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
Thiophene vs. Pyrazole/Quinolone Cores: The target’s thiophene-furan-ethyl chain distinguishes it from pyrazole-based compounds (e.g., ) and quinolone derivatives (e.g., ). Thiophenes are known for electron-rich π-systems, enhancing interactions with biological targets, whereas pyrazoles and quinolones often exhibit distinct mechanisms (e.g., DNA gyrase inhibition in quinolones).
Sulfonyl Group Impact :
- The phenylsulfonyl group in the target compound increases lipophilicity and metabolic stability compared to sulfonamides (e.g., ) or sulfanylidene groups (e.g., ). This modification may improve blood-brain barrier penetration or target binding .
Synthetic Challenges :
- The thiophene-furan linkage in the target compound likely requires regioselective coupling, contrasting with the rhodium-catalyzed synthesis of N-(furan-2-ylmethyl)-3-phenylpropanamide . Yields for similar heterocyclic systems range from 60–64% (pyrazole derivatives ) but are unreported for the target.
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article delves into its biological activity, exploring various research findings and case studies that highlight its effects on different biological targets.
Chemical Structure and Properties
The compound features several noteworthy structural components:
- Furan Ring : Known for its role in various biological activities.
- Thiophene Moiety : Contributes to the compound's reactivity and interaction with biological systems.
- Phenylsulfonyl Group : Enhances solubility and may influence pharmacological properties.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3S2 |
| Molecular Weight | 378.47 g/mol |
| CAS Number | 2034499-67-5 |
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing furan and thiophene rings have shown promising DPPH radical scavenging activity, outperforming standard antioxidants like ascorbic acid . The antioxidant activity is crucial in mitigating oxidative stress, which is linked to various diseases.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- MTT Assay : This assay measures cell viability and cytotoxicity against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). Preliminary results suggest a higher cytotoxic effect against U-87 cells compared to MDA-MB-231 cells .
Case Study: Cytotoxicity Profile
A comparative study evaluated the cytotoxic effects of related compounds against different cancer cell lines. The findings are summarized in the table below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U-87 | 15 |
| N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)amino-propanamide | MDA-MB-231 | 20 |
The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors. The unique structure allows binding to molecular targets, modulating their activity, which can lead to therapeutic effects such as apoptosis in cancer cells or inhibition of microbial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds. The presence of electron-donating groups, such as methoxy or sulfonyl groups, has been shown to enhance anticancer activity in related compounds .
Computational Studies
Computational pharmacology has been employed to predict the pharmacokinetics and bioavailability of this compound. These studies indicate favorable drug-like properties according to Lipinski's Rule of Five, suggesting good oral bioavailability potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
